molecular formula C4H6BN3O2 B151057 (2-Aminopyrimidin-5-yl)boronic acid CAS No. 936250-22-5

(2-Aminopyrimidin-5-yl)boronic acid

Cat. No. B151057
M. Wt: 138.92 g/mol
InChI Key: CGHYQZASLKERLV-UHFFFAOYSA-N
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Description

(2-Aminopyrimidin-5-yl)boronic acid is a compound that plays a crucial role in the field of organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This boronic acid, along with its derivatives, is of significant interest due to its utility in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of (2-aminopyrimidin-5-yl)boronic acid has been optimized to be practical and cost-effective. A notable method involves in situ protection of the amine group followed by a metal-halogen exchange and trapping with triisopropyl borate. The synthesis yields the boronic acid in high purity and good yield, demonstrating its scalability for industrial applications .

Molecular Structure Analysis

The molecular structure of 2-aminopyrimidine has been studied in the context of crystal engineering for nonlinear optics (NLO). Cocrystals of 2-aminopyrimidine with boric acid have been developed, exhibiting promising NLO properties. These cocrystals have been characterized by various techniques, including single crystal X-ray diffraction, which provides detailed insights into their molecular arrangements .

Chemical Reactions Analysis

The reactivity of (2-aminopyrimidin-5-yl)boronic acid is exemplified by its role in the synthesis of CXCR1/2 antagonists, where it is incorporated into aminopyridine and aminopyrimidine analogs. These compounds have shown potent activity and improved aqueous solubility and oral bioavailability, highlighting the versatility of boronic acids in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of (2-aminopyrimidin-5-yl)boronic acid have been explored through the development of a high-performance liquid chromatography (HPLC) method for its detection and quantification. The method utilizes glucaminium-based ionic liquids to enhance the retention and detection of this hydrophilic boronic acid, achieving a low limit of detection and successful quantification within samples .

Scientific Research Applications

Efficient Synthesis

The development of an efficient synthesis process for (2-aminopyrimidin-5-yl)boronic acid is a significant contribution to scientific research. Patel et al. (2016) described a practical and cost-effective method to synthesize this compound. The process includes in-situ protection of the amine, metal-halogen exchange, and a well-designed acid-base sequence, yielding the compound with high purity and in good yield. This synthesis is vital for large-scale applications in various chemical reactions and formulations (Patel et al., 2016).

Analytical Challenges in Synthesis

The synthesis of (2-aminopyrimidin-5-yl)boronic acid and its derivatives, like pinacolboronate esters, poses unique analytical challenges. Zhong et al. (2012) explored these challenges, particularly in chromatographic purity methods, due to the compound's facile hydrolysis and poor solubility in organic solvents. Their research led to developing unconventional approaches for stabilizing and analyzing these compounds, crucial for quality assessment in synthesis (Zhong et al., 2012).

Liquid Chromatography Methodology

Joshi et al. (2013) developed a high-performance liquid chromatography (HPLC) method for determining boronic acids in pinacolboronate ester reagents. Their approach involved using glucaminium-based ionic liquids to complex with and stabilize the boronic acid, enhancing detection and quantification. This method is significant for accurately analyzing these compounds in pharmaceutical and chemical research (Joshi et al., 2013).

Supramolecular Chemistry

In the field of supramolecular chemistry, Balaban et al. (2003) revealed the potential of the 2-aminopyrimidin-5-yl ligand in constructing supramolecular porphyrin arrays. These arrays, exhibiting broad absorption bands, are efficient for light-harvesting applications. The research underlines the importance of this compound in developing advanced materials for photonic and electronic devices (Balaban et al., 2003).

Fluorescent Chemosensors

Boronic acid sensors, including those based on (2-aminopyrimidin-5-yl)boronic acid, are pivotal in detecting biological substances. Huang et al. (2012) summarized the progress of boronic acid sensors, highlighting their applications in probing carbohydrates, dopamine, and other bioactive substances. This research is crucial in disease prevention, diagnosis, and treatment (Huang et al., 2012).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with personal protective equipment/face protection, and exposure should be avoided .

Future Directions

The compatibility of free boronic acid building blocks in multicomponent reactions to readily create large libraries of diverse and complex small molecules was investigated . This paves the way to highly accelerated synthesis and miniaturized reaction scouting, allowing access to unprecedented boronic acid libraries .

properties

IUPAC Name

(2-aminopyrimidin-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BN3O2/c6-4-7-1-3(2-8-4)5(9)10/h1-2,9-10H,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGHYQZASLKERLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590354
Record name (2-Aminopyrimidin-5-yl)boronic acid
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Molecular Weight

138.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Aminopyrimidin-5-yl)boronic acid

CAS RN

936250-22-5
Record name (2-Aminopyrimidin-5-yl)boronic acid
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Record name (2-Aminopyrimidin-5-yl)boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-aminopyrimidin-5-yl)boronic acid
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Synthesis routes and methods I

Procedure details

To a mixture of [2-[(tert-butoxycarbonyl)amino]pyrimidin-5-yl]boronic acid 12 (40.0 kg, 49 wt % by HPLC, 82.0 mol) in water (245 kg) was added concentrated hydrochloric acid (39.6 L) while maintaining the temperature below 30° C. The reaction mixture was stirred for 12 h and was then cooled to 10° C. The pH of the mixture was adjusted to 6.5 by addition of 50% aqueous sodium hydroxide solution while maintaining the temperature below 15° C. and the mixture was then stirred for 1 h. Water (69.0 kg) was added and the mixture was aged for 30 min. The resulting slurry was filtered and the cake was dried under vacuum at 50° C. to afford 2-aminopyrimidin-5-ylboronic acid III (10.2 kg, 90% yield). 1H NMR (300 MHz, DMSO-d6) δ 8.50 (s, 2H), 7.97 (s, 2H), 6.74 (s, 2H).
Quantity
40 kg
Type
reactant
Reaction Step One
Name
Quantity
245 kg
Type
solvent
Reaction Step One
Quantity
39.6 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
69 kg
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

By the alternative synthetic route in Scheme 8, to a 3-L flask under nitrogen was charged tetrahydrofuran (1055 mL), followed by 5-bromopyrimidine-2-amine 9 (70.0 g, 0.40 mol). The mixture was cooled to a temperature between −60° C. and −70° C. and lithium bis(trimethylsilyl)amide (LiHMDS) (1M in tetrahydrofuran, 483 mL, 0.483 mol) was charged over 30 min while maintaining the temperature between −60° C. and −70° C. The mixture was stirred at −60° C. to −70° C. for 1 h. n-Butyllithium (2.5 M in hexanes, 515 mL, 1.29 mol) was charged over 1 h while maintaining the temperature between −60° C. and −70° C., and the reaction mixture was then aged for 2 h. Additional n-butyllithium (2.5 M in hexanes, 48 mL, 0.12 mol) was charged over 15 min while maintaining the temperature between −60° C. and −70° C., and the reaction mixture was stirred for 1 h. To the mixture was added triisopropyl borate (91.0 g, 0.48 mol) over 1 h while maintaining the temperature between −60° C. and −70° C., and the reaction mixture was stirred for 1 h. The mixture was then allowed to warm to 0-5° C. and water (700 mL) was added over 1 h. After being aged at 0-5° C. for 30 min, the resulting layers were separated. To the aqueous layer was added water (420 mL) over 30 min, followed by addition of tert-butyl methyl ether (822 mL). The mixture was allowed to warm to 20-25° C. and was stirred for 30 min. The layers were separated and the aqueous layer was washed with tert-butyl methyl ether (5×700 mL). The aqueous layer was cooled to 0-5° C., and 35% aqueous hydrochloric acid solution (137 mL) was added over 1 h while maintaining the temperature between 0-5° C. The mixture was stirred at 0-5° C. for 1.5 h, filtered, washed with water (14 mL) and the cake was dried under vacuum at 45-50° C. to afford the crude product (26.7 g). The crude product was charged to a 5-L flask, followed by addition of methanol (908 mL), and the mixture was stirred at room temperature (rt) for 20 min. The mixture was warmed to 65° C. and stirred for 1.5 h. To the mixture was added water (2136 mL) over 2 h and the suspension was stirred for 1.5 h. The mixture was cooled to 20° C. and stirred for 14 h. The solid was collected by filtration and the filter cake was washed with water (13 mL), dried under vacuum at 45-50° C. for 12 h to afford 2-aminopyrimidin-5-ylboronic acid III (23.6 g, 42% yield)
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
1055 mL
Type
solvent
Reaction Step Two
Quantity
483 mL
Type
reactant
Reaction Step Three
Quantity
515 mL
Type
reactant
Reaction Step Four
Quantity
48 mL
Type
reactant
Reaction Step Five
Quantity
91 g
Type
reactant
Reaction Step Six
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
2136 mL
Type
solvent
Reaction Step Eight
Quantity
908 mL
Type
solvent
Reaction Step Nine
Name
Quantity
700 mL
Type
solvent
Reaction Step Ten

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
ND Patel, Y Zhang, J Gao, K Sidhu… - … Process Research & …, 2016 - ACS Publications
A practical and cost-effective synthesis of (2-aminopyrimidin-5-yl) boronic acid 1b has been developed. Key features of the synthesis include the inexpensive in situ protection of the …
Number of citations: 6 pubs.acs.org
MD Joshi, T Li, Q Zhong, JL Anderson - Journal of Chromatography A, 2013 - Elsevier
A reversed-phase high performance liquid chromatography (HPLC) method is described for the determination of boronic acids that are commonly present as impurities in …
Number of citations: 13 www.sciencedirect.com
MD Joshi, T Li, Q Zhong… - Submitted to the …, 2013 - search.proquest.com
The HPLC method was developed for the detection of boronic acid impurity present in pinacolboronate ester. Pinacolboronate ester is one of the key reagents in Suzuki-Miyaura …
Number of citations: 4 search.proquest.com
SJ Ryan, Q Yang - Organic Process Research & Development, 2019 - ACS Publications
A scalable synthesis of a pyrimidine fungicide lead was developed. The pyrimidine head, 1-(5-bromopyridin-2-yl)-2,2-dimethyl-1-(pyrimidin-5-yl)propan-1-ol, was prepared by metal–…
Number of citations: 11 pubs.acs.org
Q Zhong, KK Ngim, M Sun, J Li, A Deese… - … of Chromatography A, 2012 - Elsevier
… The 2-aminopyrimidine-5-pinacolboronate ester and 2-aminopyrimidin-5-yl boronic acid were from Boron Molecular (Research Triangle Park, NC, USA). The 2-methyl-3-aminophenyl-…
Number of citations: 13 www.sciencedirect.com
T Wei, Q Xu, C Zou, Z He, Y Tang, T Gao, M Han… - Chinese Chemical …, 2021 - Elsevier
The saccharification of cellulosic biomass to produce biofuels and chemicals is one of the most promising industries for green-power production and sustainable development. …
Number of citations: 7 www.sciencedirect.com
K Fandrick, J Mulder, JN Desrosiers… - … : From Discovery to …, 2016 - ACS Publications
The rapid pace of the development program along the structurally complex 5-lipoxygenase activating protein (FLAP) inhibitor required a dual strategic approach within process …
Number of citations: 1 pubs.acs.org
T Li - 2013 - search.proquest.com
… Analysis of 2-aminopyrimidine-5-pinacolboronate ester for the determination of 2-aminopyrimidin-5-yl boronic acid impurity... 126 6.4. Conclusions.....................................................................…
Number of citations: 2 search.proquest.com
T Garget - 2022 - research-repository.griffith.edu.au
Boronic acids are a relatively new tool that could be of significant use in medicinal chemistry and medical diagnostics. Their most interesting feature is their ability to reversibly form …
S Hu, Z Zhao, H Yan - Bioorganic Chemistry, 2019 - Elsevier
New potent mTORC1/mTORC2 dual inhibitors, 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives, were obtained by optimizing functional groups on our previously reported …
Number of citations: 6 www.sciencedirect.com

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